The compound is cataloged in various chemical databases, including PubChem (CID: 19063549) and ChemicalBook (CB Number: CB41874271), where detailed physical and chemical properties are provided. It falls under the broader category of bromo derivatives of amino acids, which are often used in pharmaceutical research due to their biological activity.
The synthesis of 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid typically involves several steps, which may include:
Technical parameters such as solvent choice, temperature control, and reaction times are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid can be represented using various notations:
InChI=1S/C9H14BrNO3/c10-7(12)8(13)9(11)6-4-2-1-3-5-6/h1-6H2,(H,11,13)(H,12)
CC(=O)N(C1CCCCC1)C(=O)O
The compound features:
1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid can undergo several chemical reactions:
These reactions are often influenced by factors such as solvent choice, temperature, and reaction time.
The mechanism of action for 1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid primarily involves its interactions at the molecular level:
Data from studies suggest that compounds with similar structures exhibit significant bioactivity, potentially acting on specific biological pathways or receptors.
The compound's stability under various conditions (e.g., pH, temperature) is crucial for its application in biological systems or synthetic processes.
1-(2-Bromo-acetylamino)-cyclohexanecarboxylic acid has several promising applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: